N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide
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Overview
Description
N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is a chemical compound with the molecular formula C13H10N4O and a molecular weight of 238.251 g/mol . This compound is part of the benzotriazole family, known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide typically involves the reaction of 1H-1,2,3-benzotriazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide can be compared with other benzotriazole derivatives, such as:
1H-1,2,3-benzotriazole: A simpler compound without the phenyl and carboxamide groups, used primarily as a corrosion inhibitor.
N-methyl-1H-1,2,3-benzotriazole-1-carboxamide: Similar in structure but with a methyl group instead of a phenyl group, showing different reactivity and applications.
N-phenyl-1H-1,2,3-benzotriazole: Lacks the carboxamide group, used in different industrial applications.
The uniqueness of this compound lies in its combination of the benzotriazole ring with the phenyl and carboxamide groups, which confer specific chemical and biological properties.
Properties
CAS No. |
86298-24-0 |
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Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-phenylbenzotriazole-1-carboxamide |
InChI |
InChI=1S/C13H10N4O/c18-13(14-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9H,(H,14,18) |
InChI Key |
ZSQPWIRBCUQHBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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